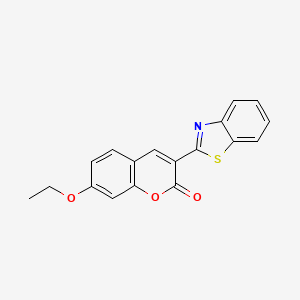

3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one

Description

3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one is a coumarin derivative fused with a benzothiazole moiety. The core structure consists of a chromen-2-one (coumarin) scaffold substituted at position 3 with a benzothiazole ring and at position 7 with an ethoxy group. This compound belongs to a class of heterocyclic molecules studied for their fluorescent properties, biological activity, and applications in materials science .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-2-21-12-8-7-11-9-13(18(20)22-15(11)10-12)17-19-14-5-3-4-6-16(14)23-17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMQPDRMIDFVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 7-ethoxy-4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and proteins involved in cell proliferation and survival, such as topoisomerases and kinases. The compound can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic factors .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents at positions 7 and 3 of the coumarin scaffold. Below is a comparative analysis:

Key Observations:

- Ethoxy vs.

- Hydroxy Substitution : Analogs with a hydroxy group (e.g., 7-hydroxy derivatives) exhibit stronger hydrogen-bonding capacity, influencing crystallinity and biological interactions .

- Amino and Piperidine Modifications: Compounds like 3-(1,3-benzothiazol-2-yl)-7-[ethyl(2-hydroxyethyl)amino]-chromen-2-one (CID 135414243) demonstrate how amino groups at position 7 can modulate solubility and bioactivity .

Physicochemical and Spectral Properties

- Melting Points : Derivatives with hydroxy groups (e.g., 7-hydroxy-8-methoxy analogs) show higher melting points (>200°C) due to intermolecular hydrogen bonding, whereas ethoxy or propenyloxy analogs typically melt below 200°C .

- Fluorescence : Benzothiazole-coumarin hybrids exhibit strong fluorescence, with emission maxima influenced by substituents. For example, cinnamyloxy derivatives display red-shifted emission compared to ethoxy analogs due to extended conjugation .

- Spectral Data : IR spectra of related compounds show characteristic peaks for carbonyl (C=O, ~1630–1680 cm⁻¹) and benzothiazole C=N (~1590 cm⁻¹) groups .

Biological Activity

3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one is a heterocyclic compound that merges the structural features of benzothiazole and chromenone. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

The compound's molecular formula is , and it possesses a unique structure that allows it to interact with various biological targets. Its synthesis typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization in the presence of a base such as potassium carbonate.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Notably, it has been shown to inhibit topoisomerases and kinases, leading to induced apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves targeting specific signaling pathways that are crucial for tumor growth.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5.4 | |

| MCF-7 | 6.8 | |

| A549 | 4.9 |

Acetylcholinesterase Inhibition

Compounds with a coumarin core have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease treatments. The compound's AChE inhibitory activity has been evaluated, revealing an IC50 value that suggests effective inhibition.

Table 2: AChE Inhibition Data

Case Studies

Several studies have explored the biological effects of similar compounds derived from benzothiazole and chromenone structures:

- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested for their AChE inhibitory activities. The results indicated that modifications at specific positions significantly enhanced inhibitory potency .

- Antimicrobial Activity : Research has also focused on the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound have demonstrated broad-spectrum antimicrobial activity against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.